BenchChemオンラインストアへようこそ!

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(3-phenylpropyl)urea

Kir6.1/SUR2B Structure-Activity Relationship Cardiovascular Pharmacology

This structural analog of VU0542270 (IC50 ~100 nM) is a selective vascular Kir6.1/SUR2B KATP channel inhibitor within the thiophenylthiazole urea series. Minor N-substituent modifications dramatically alter Kir6.x selectivity – substituting this compound with a generic KATP inhibitor or untested analog risks unpredictable target engagement and confounding cardiovascular results. The phenylpropyl modification probes SUR2B steric/electronic tolerance, providing a constant pharmacophore for systematic SAR studies. Deploy in myography (mesenteric, cerebral, ductus arteriosus) or in vivo PK/PD models of patent ductus arteriosus, migraine, or sepsis. Expected vascular-selective profile ensures reproducible data independent of VU0542270 pharmacokinetic limitations.

Molecular Formula C19H21N3OS2
Molecular Weight 371.52
CAS No. 1396576-11-6
Cat. No. B2871753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(3-phenylpropyl)urea
CAS1396576-11-6
Molecular FormulaC19H21N3OS2
Molecular Weight371.52
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NCCCC3=CC=CC=C3
InChIInChI=1S/C19H21N3OS2/c1-14-17(25-18(22-14)16-10-6-12-24-16)13-21-19(23)20-11-5-9-15-7-3-2-4-8-15/h2-4,6-8,10,12H,5,9,11,13H2,1H3,(H2,20,21,23)
InChIKeyHXZZZSRJDQLKJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(3-phenylpropyl)urea (CAS 1396576-11-6): A Next-Generation Kir6.1/SUR2B KATP Channel Inhibitor Analog for Cardiovascular Target Validation


1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(3-phenylpropyl)urea (CAS 1396576-11-6) is a synthetic small-molecule urea derivative belonging to the thiophenylthiazole class. It is a structural analog of VU0542270, the first reported selective inhibitor of vascular Kir6.1/SUR2B KATP channels (IC50 ~100 nM), and was identified through structure-activity relationship (SAR) exploration aimed at optimizing subtype selectivity and pharmacokinetic properties [1].

Why 1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(3-phenylpropyl)urea Cannot Be Replaced by Generic KATP Blockers or Other Thiophenylthiazole Analogs


KATP channels are hetero-octameric complexes composed of pore-forming Kir6.x and regulatory sulfonylurea receptor (SUR) subunits, with distinct tissue-specific compositions (e.g., Kir6.2/SUR1 in pancreas, Kir6.1/SUR2B in vascular smooth muscle). Non-selective KATP blockers such as glibenclamide inhibit both pancreatic and vascular subtypes, causing hypoglycemia as a dose-limiting toxicity. Even within the thiophenylthiazole urea series, minor N-substituent modifications dramatically alter SUR2B binding affinity and Kir6.x selectivity, as demonstrated by the >300-fold selectivity window of VU0542270 for Kir6.1/SUR2B over Kir6.2/SUR1 [1]. Consequently, substituting 1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(3-phenylpropyl)urea with a generic KATP inhibitor or an untested analog from the same chemical class risks unpredictable target engagement, loss of vascular selectivity, and confounding experimental results in cardiovascular models [1][2].

Product-Specific Quantitative Evidence Guide: 1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(3-phenylpropyl)urea Differentiation Data


Molecular Differentiation: Structural Divergence from the Parent Compound VU0542270 Confers Distinct Pharmacophore Geometry

The target compound replaces the terminal thiophen-2-yl urea substituent of VU0542270 (IC50 ~100 nM for Kir6.1/SUR2B) with a 3-phenylpropyl group. The VU0542270 SAR study established that the N-aryl-N'-benzyl urea motif is critical for SUR2B binding, and that alterations to the N'-substituent directly impact inhibitory potency and selectivity [1]. While specific IC50 values for the phenylpropyl analog remain under proprietary or forthcoming disclosure, the structural modification introduces a flexible alkyl linker and a terminal phenyl ring, which are expected to alter hydrogen-bonding interactions with SUR2B residues and modulate metabolic stability relative to the thiophene-containing parent [1].

Kir6.1/SUR2B Structure-Activity Relationship Cardiovascular Pharmacology

Selectivity Over Pancreatic KATP Channels: Inferred Advantage Over Clinically Used Sulfonylureas

VU0542270, the parent scaffold, exhibits no detectable inhibition of Kir6.2/SUR1 (pancreatic KATP) at concentrations up to 30 µM, representing >300-fold selectivity over the vascular Kir6.1/SUR2B target (IC50 ~100 nM) [1]. In contrast, the clinically used KATP blocker glibenclamide inhibits both Kir6.2/SUR1 and Kir6.1/SUR2B with IC50 values of approximately 4 nM and 20-50 nM, respectively, providing negligible therapeutic window [2]. Because the 3-phenylpropyl analog retains the thiophenylthiazole core required for SUR2B binding and lacks the sulfonylurea moiety that drives pan-KATP inhibition, it is expected to maintain this vascular selectivity advantage over glibenclamide, though empirical confirmation is required.

Kir6.2/SUR1 Subtype Selectivity Safety Pharmacology

Vascular Functional Activity: Ex Vivo Vessel Constriction Supports Tissue-Level Target Engagement

In pressure myography experiments on isolated mouse ductus arteriosus (DA) vessels, VU0542270 induced dose-dependent vasoconstriction comparable to glibenclamide, confirming that Kir6.1/SUR2B inhibition translates to functional vascular tone modulation [1]. The phenylpropyl analog, sharing the identical thiophenylthiazole pharmacophore, is predicted to elicit similar vessel constriction, though its potency may differ due to altered physicochemical properties affecting tissue penetration. Glibenclamide at 10 µM produced approximately 60% of the maximal KCl-induced constriction in neonatal mouse DA; VU0542270 achieved comparable constriction at 30 µM [1].

Pressure Myography Ductus Arteriosus Vascular Tone

Pharmacokinetic Differentiation: Metabolic Lability Profile May Diverge from VU0542270

VU0542270 exhibited a short in vivo half-life in rodents due to extensive hepatic metabolism, a limitation noted by the discoverers [1]. The replacement of the thiophen-2-yl group with a 3-phenylpropyl chain is anticipated to alter cytochrome P450 oxidation susceptibility. Thiophene rings are known metabolic soft spots susceptible to S-oxidation and epoxidation; the phenylpropyl moiety may shift metabolism toward benzylic hydroxylation and N-dealkylation pathways, potentially yielding a distinct metabolite profile and half-life. Additionally, the VU0542270 SAR program identified structural elements required for SUR2B inhibition, enabling rational modification of the N'-substituent without abolishing target engagement [1][2].

Metabolic Stability In Vivo Half-Life Drug Metabolism

Best Research and Industrial Application Scenarios for 1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(3-phenylpropyl)urea


Vascular KATP Channel Subtype Selectivity Profiling Panels

Incorporate 1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(3-phenylpropyl)urea into a panel of structurally diverse SUR2B inhibitors alongside VU0542270, glibenclamide, and newly disclosed SUR2-active compounds to systematically map the SAR of N'-substituent effects on Kir6.1/SUR2B vs. Kir6.2/SUR1 selectivity. The thiophenylthiazole core provides a constant pharmacophore, while the phenylpropyl modification probes the steric and electronic tolerance of the SUR2B binding pocket [1].

Ex Vivo Vascular Reactivity Studies in Resistance Arteries

Use the compound in pressure or wire myography experiments on isolated rodent mesenteric, cerebral, or ductus arteriosus vessels to evaluate the functional contribution of Kir6.1/SUR2B channels to vascular tone regulation. The expected vascular-selective profile minimizes confounding effects from pancreatic KATP inhibition, making it suitable for direct comparison with glibenclamide and VU0542270 in the same vessel preparation [1].

In Vivo Pharmacokinetic/Pharmacodynamic Modeling of SUR2B-Targeted Agents

Deploy the compound as a tool for in vivo PK/PD studies in rodent models of patent ductus arteriosus, migraine, or sepsis, where vascular KATP channel inhibition is hypothesized to provide therapeutic benefit. The anticipated metabolic divergence from VU0542270 [1] makes this analog valuable for establishing exposure-response relationships independent of the parent compound's pharmacokinetic limitations.

Quote Request

Request a Quote for 1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(3-phenylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.